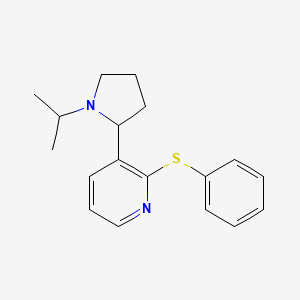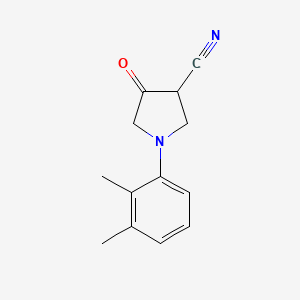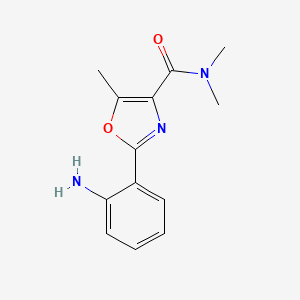
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and oxazole functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Métodos De Preparación
The synthesis of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide typically involves the reaction of 2-aminophenyl derivatives with oxazole precursors under specific conditions. One common method includes the use of 2-aminophenol as a starting material, which undergoes cyclization with appropriate reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted oxazole derivatives and aminophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide can be compared with other similar compounds, such as:
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an amino group and a heterocyclic ring, but with a thiazole instead of an oxazole.
2-Aminophenol derivatives: These compounds share the aminophenyl moiety but lack the oxazole ring. The uniqueness of this compound lies in its combination of the amino group and the oxazole ring, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-(2-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-6-4-5-7-10(9)14/h4-7H,14H2,1-3H3 |
Clave InChI |
KANRFKRBBXASSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11805598.png)
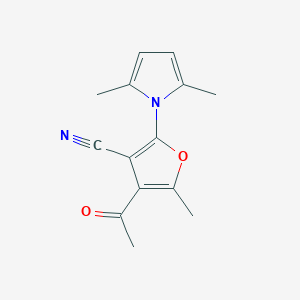
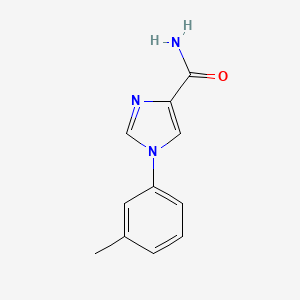

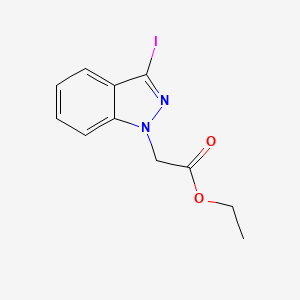
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)

